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molecular formula C8H6BrF3O2 B8667801 4-(2-Bromo-1,1,2-trifluoroethoxy)phenol CAS No. 88553-86-0

4-(2-Bromo-1,1,2-trifluoroethoxy)phenol

Cat. No. B8667801
M. Wt: 271.03 g/mol
InChI Key: IYRLDLOINRKFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04551448

Procedure details

40 g of 4-(2-bromo-1,1,2-trifluoroethoxy)-aniline were added dropwise, at 10° C., to 400 ml of 2.5N sulfuric acid, after which 11 g of sodium nitrite in 30 ml of water were added dropwise at 0° C., and the mixture was stirred for a further hour at 10° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([F:14])[C:3]([F:13])([F:12])[O:4][C:5]1[CH:11]=[CH:10][C:8](N)=[CH:7][CH:6]=1.S(=O)(=O)(O)[OH:16].N([O-])=O.[Na+]>O>[Br:1][CH:2]([F:14])[C:3]([F:13])([F:12])[O:4][C:5]1[CH:11]=[CH:10][C:8]([OH:16])=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC(C(OC1=CC=C(N)C=C1)(F)F)F
Name
Quantity
400 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for a further hour at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC(C(OC1=CC=C(C=C1)O)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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